![molecular formula C15H12ClNO B6143973 2-chloro-N-(9H-fluoren-9-yl)acetamide CAS No. 72336-24-4](/img/structure/B6143973.png)
2-chloro-N-(9H-fluoren-9-yl)acetamide
Overview
Description
2-chloro-N-(9H-fluoren-9-yl)acetamide is a compound with the molecular formula C15H12ClNO and a molecular weight of 257.71 . It has gained attention in the scientific and industrial fields for its potential applications.
Physical And Chemical Properties Analysis
The predicted boiling point of 2-chloro-N-(9H-fluoren-9-yl)acetamide is 491.1±44.0 °C, and its predicted density is 1.30±0.1 g/cm3 . The predicted pKa value is 12.72±0.20 .Scientific Research Applications
Antimicrobial Activity
- Derivatives of 2-chloro-N-(9H-fluoren-9-yl)acetamide have been synthesized and tested for their antimicrobial properties. Turan-Zitouni et al. (2007) synthesized 2-(benzo[d]oxazol/benzo[d]imidazol-2-ylthio)-N-(9H-fluoren-9-yl)acetamide derivatives and found significant activity against various microbial strains including Micrococcus luteus, Bacillus cereus, and Escherichia coli, showcasing their potential in antimicrobial therapy (Turan-Zitouni et al., 2007).
Synthesis and Bioactivity of Derivatives
- Kaplancıklı et al. (2012) reported on the synthesis and evaluation of N-(9-Ethyl-9H-carbazole-3-yl)-2-(phenoxy)acetamide derivatives. These compounds exhibited notable antimicrobial activity and low cytotoxicity against NIH/3T3 cells, indicating their potential as bioactive molecules with therapeutic applications (Kaplancıklı et al., 2012).
Molecular Structure and Crystallography
- Saravanan et al. (2016) focused on the molecular structure of 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, elucidating the crystal structure and molecular interactions within the compound. This study contributes to our understanding of molecular conformation and its implications for chemical properties and reactivity (Saravanan et al., 2016).
Photovoltaic Efficiency and Ligand-Protein Interactions
- Mary et al. (2020) synthesized benzothiazolinone acetamide analogs and explored their photovoltaic efficiency and ligand-protein interactions. The study suggests these compounds exhibit good light harvesting efficiency and potential as photosensitizers in dye-sensitized solar cells, alongside insights into their interactions with biological targets (Mary et al., 2020).
Cytotoxicity and Drug Resistance Modulation
- Kumar et al. (2014) synthesized 2-(9-oxoacridin-10(9H)-yl)-N-phenyl acetamide derivatives and evaluated their cytotoxicity against cancer cell lines, identifying compounds with potent activity. Additionally, in silico studies of these compounds as multidrug resistance modulators were performed, suggesting a potential role in overcoming drug resistance in cancer therapy (Kumar et al., 2014).
properties
IUPAC Name |
2-chloro-N-(9H-fluoren-9-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO/c16-9-14(18)17-15-12-7-3-1-5-10(12)11-6-2-4-8-13(11)15/h1-8,15H,9H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLPLDMMXIGXNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)NC(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(9H-fluoren-9-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.